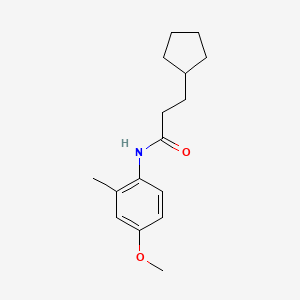![molecular formula C18H19BrN2O2 B4722541 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4722541.png)
1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine
Vue d'ensemble
Description
1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine, also known as BPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP is a piperazine derivative that has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and movement. The dual action of 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine on these two receptors may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects. 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine has also been shown to modulate the activity of certain neurotransmitter systems, including the glutamate and GABA systems, which may further contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine, including:
1. Further studies on the mechanism of action of 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine, particularly its interactions with other neurotransmitter systems.
2. Studies on the potential therapeutic applications of 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Development of new synthesis methods for 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine that improve its solubility and reduce its toxicity.
4. Studies on the pharmacokinetics and pharmacodynamics of 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine in humans, which may inform its potential clinical use.
Applications De Recherche Scientifique
1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. 1-[(3-bromophenoxy)acetyl]-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been studied for its potential antipsychotic properties.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-15-5-4-8-17(13-15)23-14-18(22)21-11-9-20(10-12-21)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMPJIRDHYTKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4722472.png)

![2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4722507.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4722518.png)
![5-bromo-N-{[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]carbonothioyl}nicotinamide](/img/structure/B4722519.png)
![ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4722523.png)

![7-[(4,6-dimethyl-2-pyrimidinyl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722549.png)
![1,1'-[1-(4-bromophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4722560.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B4722562.png)
![7-(3,5-dichlorophenyl)-2-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4722571.png)